molecular formula C24H31F2N5O2 B560135 (4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one

(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one

Cat. No.: B560135
M. Wt: 459.5 g/mol
InChI Key: OCZCXJFDMAWAIM-FXAWDEMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mutant IDH1-IN-2 is a small molecule inhibitor specifically designed to target the mutant form of isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are frequently observed in various cancers, including gliomas, acute myeloid leukemia, and chondrosarcoma. These mutations result in a neomorphic enzyme activity that produces the oncometabolite 2-hydroxyglutarate, which contributes to tumorigenesis by altering cellular metabolism and epigenetic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mutant IDH1-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of Mutant IDH1-IN-2 involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This is achieved through process optimization, including the use of high-throughput screening for reaction conditions and the implementation of robust purification protocols .

Chemical Reactions Analysis

Types of Reactions

Mutant IDH1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Mutant IDH1-IN-2 with modified functional groups, which can be further evaluated for their biological activity and selectivity .

Scientific Research Applications

Mutant IDH1-IN-2 has a wide range of scientific research applications, including:

    Cancer Research: It is used to study the role of IDH1 mutations in cancer and to develop targeted therapies for IDH1-mutant cancers.

    Epigenetic Studies: The compound helps in understanding the epigenetic changes induced by IDH1 mutations and their impact on gene expression and cellular differentiation.

    Drug Development:

Mechanism of Action

Mutant IDH1-IN-2 exerts its effects by selectively inhibiting the mutant form of the IDH1 enzyme. The compound binds to the active site of the mutant enzyme, preventing the conversion of isocitrate to 2-hydroxyglutarate. This inhibition restores normal cellular metabolism and reduces the production of the oncometabolite, thereby inhibiting tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mutant IDH1-IN-2

Mutant IDH1-IN-2 is unique due to its high selectivity and potency against the mutant IDH1 enzyme. Unlike other inhibitors, it has shown promising results in preclinical studies, demonstrating its potential as a lead compound for developing new therapies targeting IDH1-mutant cancers .

Properties

IUPAC Name

(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31F2N5O2/c1-16(2)20-15-33-23(32)31(20)21-8-11-27-22(29-21)28-17(3)19-6-4-18(5-7-19)14-30-12-9-24(25,26)10-13-30/h4-8,11,16-17,20H,9-10,12-15H2,1-3H3,(H,27,28,29)/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZCXJFDMAWAIM-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCC(CC4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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